3-Methoxybutan-2-one
Overview
Description
3-Methoxybutan-2-one (MO) is a renewable oxygenated solvent . It has been successfully evaluated as a bio-based solvent . It has the potential ability to substitute carcinogenic halogenated solvents in some applications .
Synthesis Analysis
The synthesis of this compound involves the methylation of acetoin with dimethyl carbonate . This is performed in a sustainable one-step process, with improved process mass intensity (PMI) and atom economy compared to previously published methods .Molecular Structure Analysis
The molecular formula of this compound is C5H10O2 .Chemical Reactions Analysis
This compound has been successfully used as a solvent in a Friedel–Crafts acylation (79% yield compared to 77% in dichloromethane) and for N-alkylations .Scientific Research Applications
Bio-Based Solvent Alternative
3-Methoxybutan-2-one (MO) has been explored as a sustainable bio-based alternative to chlorinated solvents. A study demonstrated its potential in replacing carcinogenic halogenated solvents in various applications. This includes its use as a solvent in Friedel–Crafts acylation and N-alkylations, showing promising results in terms of yield and environmental friendliness (Jin et al., 2021).
C-H Activation Studies
The regioselectivity of C-H activation of certain alcohols, including 1-methoxybutane, by an iridium(III) phenanthroline complex was investigated, revealing selective gamma activation. This study is significant in understanding the mechanism of remote C-H activation, a crucial aspect in organic synthesis (Corea & Gronert, 2020).
Ionic-Liquid Diffraction Patterns
Research involving 4-methoxybutan-1-ammonium nitrate (4-MeOBAN) assessed the performance of molecular dynamics in predicting X-ray diffraction patterns of this and other ionic liquids. This study is vital for understanding the morphology of ionic liquids, which are important in various chemical processes (Campetella et al., 2015).
Corrosion Inhibition
Investigations into Schiff bases containing 2-hydroxybutan-2-ylimino)methyl-6-methoxyphenol and related compounds have revealed their potential as corrosion inhibitors. This is particularly relevant for the protection of metals in acidic environments, highlighting the importance of organic compounds in material science (Saha & Banerjee, 2018).
Molecular Docking Studies
Vibrational spectroscopy and molecular docking studies on compounds like 2-[(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)methoxy]-3-hydroxypropyl (2S)-2-amino-3-methylbutanoate have been conducted. These studies are crucial for understanding the interaction of such compounds with biological targets, potentially leading to the development of new pharmaceuticals (Rizwana et al., 2020).
Radiopharmaceutical Applications
The application of ultrasound irradiation in the reconstitution of radiopharmaceutical kits, including those containing 2-methoxy isobutyl isonitrile, has been studied. This advancement is significant in nuclear medicine, where efficient and rapid preparation of radiopharmaceuticals is crucial (Saadati & Ahmadi, 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-methoxybutan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(6)5(2)7-3/h5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPGPGQJLPODMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500533 | |
Record name | 3-Methoxybutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17742-05-1 | |
Record name | 3-Methoxybutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxybutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.